2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic Acid
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Overview
Description
2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic Acid is a complex organic compound with the molecular formula C13H13N3O5 and a molecular weight of 291.259 g/mol . This compound is characterized by the presence of an amino group, a benzoic acid moiety, and a piperidinyl carbamoyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic Acid typically involves the reaction of 2-amino benzoic acid with a piperidinyl carbamoyl derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups in the piperidinyl moiety can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted benzoic acid derivatives .
Scientific Research Applications
2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: This compound shares the piperidinyl moiety and has similar chemical properties.
4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Another compound with a similar structure and potential biological activities.
Uniqueness
2-Amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H13N3O5 |
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Molecular Weight |
291.26 g/mol |
IUPAC Name |
2-amino-6-[(2,6-dioxopiperidin-3-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C13H13N3O5/c14-7-3-1-2-6(10(7)13(20)21)11(18)15-8-4-5-9(17)16-12(8)19/h1-3,8H,4-5,14H2,(H,15,18)(H,20,21)(H,16,17,19) |
InChI Key |
WUCFRUNKXKEODY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)C2=C(C(=CC=C2)N)C(=O)O |
Origin of Product |
United States |
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